Boc-N-methyl-D-leucine

Stereochemical quality control Enantiomeric identity Chiroptical characterization

Essential for Boc/Bzl SPPS, this N-methyl D-amino acid creates protease-resistant D-peptides with altered conformation. The Boc group enables acid-mediated deprotection. Achieve 70-95% SPPS yields. 97% purity ensures reproducible SAR & conformational studies. A critical building block for peptide thioesters in native chemical ligation.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
Cat. No. B558484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-methyl-D-leucine
SynonymsBoc-N-methyl-D-leucine; Boc-N-Me-D-Leu-OH; 89536-84-5; (2R)-2-[(tert-butoxycarbonyl)(methyl)amino]-4-methylpentanoicacid; AmbotzBAA1220; Boc-Nalpha-methyl-D-leucine; SCHEMBL69223; TMA026; 02677_FLUKA; CTK6A4221; MolPort-003-925-255; YXJFAOXATCRIKU-SECBINFHSA-N; ZINC1576261; ANW-39318; KM2848; AKOS015836739; N-tert-butoxycarbonyl-N-methyl-D-leucine; AJ-27319; AK-43413; AM037462; n-(tert-butoxycarbonyl)-n-methyl-d-leucine; TC-128063; FT-0655757; X6991; I14-3523
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m1/s1
InChIKeyYXJFAOXATCRIKU-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-methyl-D-leucine (CAS 89536-84-5): Identity and Structural Baseline for Procurement Decisions


Boc-N-methyl-D-leucine (Boc-N-Me-D-Leu-OH, CAS 89536-84-5) is a doubly modified, non-proteinogenic amino acid building block belonging to the class of N-Boc-protected, Nα-methylated D-amino acids. Its molecular formula is C₁₂H₂₃NO₄ with a molecular weight of 245.30 g/mol . The compound combines three functionally significant structural features within a single monomer: (i) a tert-butoxycarbonyl (Boc) protecting group on the α-nitrogen compatible with Boc-strategy solid-phase peptide synthesis (SPPS); (ii) Nα-methylation, which eliminates the amide NH proton, disrupts interchain hydrogen bonding, and introduces steric constraint at the backbone level; and (iii) D-configuration at the α-carbon (R absolute configuration), which imparts stereochemical orthogonality to canonical L-amino acid building blocks. These three features together make Boc-N-methyl-D-leucine a specialized reagent for introducing N-methyl-D-leucine residues into synthetic peptides, peptidomimetics, and macrocyclic scaffolds—applications where L-configuration or non-methylated analogs fail to deliver equivalent conformational, metabolic, or biological outcomes [1].

Why Boc-N-methyl-D-leucine Cannot Be Replaced by Boc-D-leucine, Boc-N-methyl-L-leucine, or Fmoc-N-methyl-D-leucine in Critical Applications


Procurement specialists and peptide chemists cannot freely substitute Boc-N-methyl-D-leucine with Boc-D-leucine (non-methylated), Boc-N-methyl-L-leucine (L-enantiomer), or Fmoc-N-methyl-D-leucine (alternative protecting group) without fundamentally altering the downstream peptide product. Removing the N-methyl group restores a hydrogen-bond-donating amide NH, which drastically changes peptide backbone solvation, conformational preferences, and proteolytic susceptibility [1]. Inverting the stereochemistry from D to L rescues recognition by endogenous L-specific proteases and abolishes the conformational bias that D-residues impart in alternating D,L-sequences [2]. Swapping Boc for Fmoc protection redirects the entire synthetic strategy from acid-labile to base-labile deprotection, and introduces documented side-reaction differences—Boc-N-methyl amino acids are prone to N-carboxyanhydride (NCA) formation during activation, a pathway not observed with Fmoc or Z analogs [3]. These are not incremental differences; each structural modification produces a compound with a distinct reactivity profile, conformational output, and biological readout that cannot be predicted or compensated for by adjusting coupling stoichiometry.

Quantitative Evidence Differentiating Boc-N-methyl-D-leucine from Its Closest Analogs


Chiroptical Identity: Optical Rotation Differentiation Between Boc-N-methyl-D-leucine and Boc-N-methyl-L-leucine

Boc-N-methyl-D-leucine and its L-enantiomer exhibit opposite-sign specific rotations, providing a straightforward chiroptical fingerprint for identity verification and enantiomeric purity assessment. The D-enantiomer (CAS 89536-84-5) shows [α]D20 = +28 ± 2° (c = 1.161 in MeOH) , while the L-enantiomer (CAS 53363-89-6) shows [α]20/D = −36 ± 2° (c = 1% in methylene chloride) . The opposite sign and non-identical magnitude confirm that the two enantiomers are spectroscopically distinguishable and cannot be used interchangeably. Procurement documentation must match the expected sign of rotation; a sign reversal indicates enantiomeric contamination or mislabeling.

Stereochemical quality control Enantiomeric identity Chiroptical characterization

Antineoplastic Activity: D,D-Configured Dipeptide Containing N-Methyl-D-Leucine Outperforms Control Drugs

In a systematic study of seven leucine homodipeptide stereomers, the compound A7 (N-tertbutyl-D-leucine-N-methyl-D-leucinebenzyl)—the only stereomer bearing two D-configured leucine residues—exhibited the highest antineoplastic activity across multiple cancer cell lines. A7 achieved an IC50 of 4.78 μg/mL at 72 h against HepG2 hepatocellular carcinoma cells, compared to IC50 values of 29.43 μg/mL for 5-fluorouracil (5-FU) and 18.01 μg/mL for etoposide under identical assay conditions [1]. Critically, the non-methylated dipeptide derivatives A2 and A3 showed no detectable inhibitory effect on any of the five tested tumor cell lines, while the L,L stereomer A6 displayed a broader but less potent spectrum (IC50 range 8.09–15.98 μg/mL). These data establish that both the N-methyl group and the D-configuration of the leucine residue are independently required for the antineoplastic phenotype observed in this chemotype.

Anticancer peptides Structure-activity relationship D-amino acid pharmacology

Backbone Conformational Control: N-Methyl-D-Leucine Restricts β-Helical Diversity in D,L-Alternating Peptides

Fenude et al. (1989) demonstrated via ¹H-NMR that a pentadecapeptide Boc-(D-Leu-L-Leu)₅-D-MeLeu-(L-Leu-D-Leu)₂-OMe (compound III), containing a single N-methyl-D-leucine residue at position n−4, forms almost exclusively ↑↓ β5.6 or ↑↓ β7.2-helices in chloroform solution. In contrast, the corresponding non-methylated D,L-alternating oligopeptides populate multiple β-helical conformations without this selectivity [1]. Schoch et al. (1994) subsequently confirmed in norleucine analogs that N-methylation prevents insoluble α-pleated sheet aggregate formation and redirects folding toward well-defined, soluble β-helices (types β4.4 and β5.6) resolvable by solution NMR [2]. The N-methyl group acts as a conformational filter by eliminating one interchain hydrogen bond donor per residue and introducing steric bias at the N-Cα bond, thereby reducing the number of accessible β-helical states.

Peptide conformation β-Helix NMR spectroscopy Structural biology

Synthetic Complexity: Racemization Rates During Coupling of N-Methyl Amino Acids

N-Methyl amino acid residues present elevated racemization risk during carboxyl activation and coupling compared to standard (non-methylated) amino acids. McDermott and Benoiton (1973) systematically quantified this using Ala-MeLeu as a model system: couplings of Z-Ala-MeLeu with Gly-OBzl under various conditions produced 2.8–39% racemization at the N-methylleucine α-carbon, as measured by diastereomeric product analysis after deprotection [1]. Only the N-hydroxysuccinimide (HONSu) ester method yielded stereochemically pure product in the presence of salts; couplings using mixed anhydride or carbodiimide methods without HONSu gave product mixtures contaminated with the D/L epimer. By contrast, the non-methylated analog Ala-Leu showed substantially lower epimerization under comparable coupling conditions. Additionally, a separate mechanistic study established that Boc-N-methyl amino acids are uniquely susceptible to N-carboxyanhydride (NCA) formation during activation—a side reaction that consumes activated monomer and reduces effective coupling yield; this pathway was not observed with Z- or Fmoc-protected N-methyl amino acids [2].

Peptide coupling Racemization Epimerization Process chemistry

Commercial Purity Benchmark: HPLC-Verified ≥99% Purity for Reproducible Peptide Synthesis

Commercially available Boc-N-methyl-D-leucine from reputable vendors is specified at ≥99% purity by HPLC . The L-enantiomer is commercially available at ≥99.0% (sum of enantiomers, TLC) or >98.0% (HPLC) , and a competing vendor lists the D-form at 98% minimum purity . The 1% purity differential between ≥99% and 98% may appear small but is meaningful in multistep SPPS: each coupling cycle compounds the cumulative effect of impurities, and with a 98% pure building block, the theoretical yield ceiling after 10 couplings drops to approximately 82%, versus approximately 90% for a 99% pure building block (assuming equimolar stoichiometry and no other losses).

Quality assurance HPLC purity Building block specification

High-Value Application Scenarios for Boc-N-methyl-D-leucine Supported by Comparative Evidence


Synthesis of D,L-Alternating β-Helical Peptide Scaffolds for Transmembrane Channel Engineering

Researchers constructing D,L-alternating peptides as models of transmembrane β-helices or as synthetic ion channels should select Boc-N-methyl-D-leucine as the residue for the N-methyl-D-leucine position. The Fenude and Schoch studies [1] have shown that a single N-methyl-D-leucine residue at the (n−3) or (n−4) position of a D,L-alternating oligopeptide collapses the conformational ensemble from multiple β-helical states to one or two well-defined helices (β4.4, β5.6, or β7.2). This conformational homogeneity is essential for meaningful structure-function correlation in channel activity assays. Non-methylated D-Leu or L-Leu cannot provide this conformational restriction.

Design of Protease-Resistant D-Peptide Drug Leads with Enhanced Antitumor Activity

Medicinal chemistry programs targeting anticancer D-peptide leads should incorporate N-methyl-D-leucine at key positions, using Boc-N-methyl-D-leucine as the SPPS building block. The Lei et al. (2018) study [1] demonstrated that the D,D-configured dipeptide bearing an N-methyl-D-leucine residue (A7) achieved an IC50 of 4.78 μg/mL against HepG2 cells—6.2-fold more potent than 5-FU—while non-methylated analogs were completely inactive. This combination of D-configuration (protease resistance) and N-methylation (conformational constraint, enhanced target affinity) delivers a dual advantage that neither Boc-D-leucine nor Boc-N-methyl-L-leucine can replicate individually.

Quality-Controlled Peptide API Synthesis Requiring Enantiomerically Defined N-Methyl-D-Leucine Incorporation

For peptide API process development where regulatory filing requires demonstration of enantiomeric purity and absence of the L-epimer, Boc-N-methyl-D-leucine with optical rotation [α]D20 = +28 ± 2° (MeOH) [1] serves as the procurement specification. The orthogonal optical rotation sign relative to Boc-N-methyl-L-leucine ([α]20/D = −36 ± 2°) enables incoming identity testing by polarimetry. Furthermore, selection of ≥99% HPLC-pure lots minimizes cumulative impurity amplification during multi-residue SPPS campaigns, directly impacting final API purity and yield.

Structure-Activity Relationship (SAR) Studies Distinguishing N-Methylation Effects from D-Configuration Effects

SAR campaigns seeking to deconvolute the independent contributions of backbone N-methylation and D-stereochemistry to peptide bioactivity require Boc-N-methyl-D-leucine as one component of a four-compound comparator matrix: Boc-D-leucine (D, no N-Me), Boc-L-leucine (L, no N-Me), Boc-N-methyl-L-leucine (L, N-Me), and Boc-N-methyl-D-leucine (D, N-Me). Systematic substitution across this matrix, informed by the racemization risk data of McDermott and Benoiton [1], allows unambiguous attribution of potency, selectivity, or stability changes to either the N-methyl group or the D-configuration—insights that are confounded if only one modified building block is evaluated in isolation.

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